molecular formula C12H14 B069427 5-Isopropyl-1H-indene CAS No. 181954-91-6

5-Isopropyl-1H-indene

Cat. No. B069427
M. Wt: 158.24 g/mol
InChI Key: KXQVSLNZJKDZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-1H-indene, also known as β-isopropylindene, is a chemical compound that belongs to the class of indene derivatives. It is a colorless liquid with a boiling point of 191-193 °C and a molecular formula of C11H14. The compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Isopropyl-1H-indene is not fully understood, but it is believed to act on various receptors in the body, including the cannabinoid receptors. The compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects, making it a potential candidate for the development of new drugs and pharmaceuticals.

Biochemical And Physiological Effects

Studies have shown that 5-Isopropyl-1H-indene has various biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate mood and behavior, and modulate the immune system. The compound has also been shown to have anti-oxidant and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Isopropyl-1H-indene in lab experiments is its unique properties and potential applications in various fields. The compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, the compound has certain limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store it safely.

Future Directions

There are various future directions for the research and development of 5-Isopropyl-1H-indene, including its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and neurological disorders. The compound may also have potential applications in the development of new drugs and pharmaceuticals, as well as in the production of fragrances, flavors, and other chemical products. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of 5-Isopropyl-1H-indene.

Synthesis Methods

The synthesis of 5-Isopropyl-1H-indene can be achieved through various methods, including the Friedel-Crafts reaction, Grignard reaction, and Diels-Alder reaction. The most common method involves the Friedel-Crafts reaction, which involves the reaction of isopropylbenzene with aluminum chloride in the presence of a catalyst. The reaction produces 5-Isopropyl-1H-indene as the main product.

Scientific Research Applications

5-Isopropyl-1H-indene has various scientific research applications, including its use as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties and potential therapeutic effects. The compound is also used in the production of fragrances, flavors, and other chemical products.

properties

CAS RN

181954-91-6

Product Name

5-Isopropyl-1H-indene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

5-propan-2-yl-1H-indene

InChI

InChI=1S/C12H14/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h3,5-9H,4H2,1-2H3

InChI Key

KXQVSLNZJKDZGN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CC=C2)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CC=C2)C=C1

synonyms

1H-Indene,5-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.